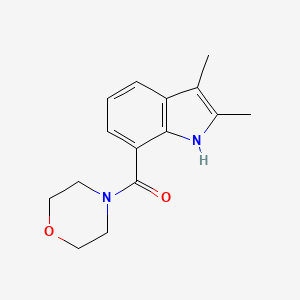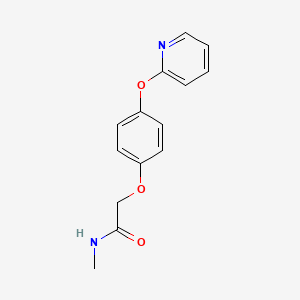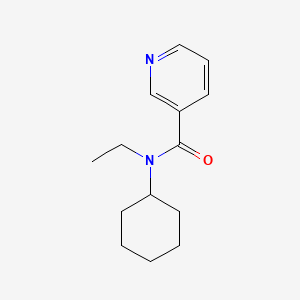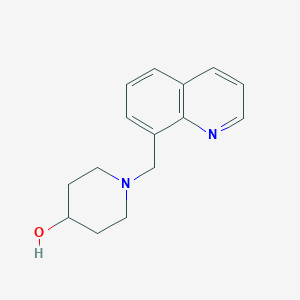![molecular formula C16H22N2O3 B7540173 N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7540173.png)
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, also known as MDL-72222, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further study.
Mechanism of Action
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide exerts its effects by binding to the sigma-1 receptor, resulting in the modulation of various cellular processes. The precise mechanism of action is not fully understood, but it is thought to involve the regulation of ion channels, the modulation of intracellular signaling pathways, and the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of calcium homeostasis, and the modulation of inflammatory responses. These effects have been observed both in vitro and in vivo, suggesting that this compound has potential therapeutic applications.
Advantages and Limitations for Lab Experiments
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has several advantages for use in lab experiments, including its high affinity for the sigma-1 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, there are also some limitations to its use, including its relatively short half-life and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide, including further investigation of its mechanism of action, the development of more potent and selective analogs, and the exploration of its potential therapeutic applications in neurological disorders. Additionally, the use of advanced imaging techniques, such as positron emission tomography (PET) and magnetic resonance imaging (MRI), may provide further insights into the pharmacokinetics and pharmacodynamics of this compound in vivo.
Synthesis Methods
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide can be synthesized through a multistep process involving the reaction of various chemical reagents. The synthesis method involves the use of a starting material, which is then subjected to a series of chemical reactions, resulting in the formation of the final product. The precise details of the synthesis method are beyond the scope of this paper but can be found in various scientific publications.
Scientific Research Applications
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide has been studied for its potential use in scientific research, particularly in the field of neuroscience. This compound has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various cellular processes, including cell survival, proliferation, and differentiation. The sigma-1 receptor has also been implicated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-13-2-4-14(5-3-13)12-17-15(19)18-8-6-16(7-9-18)20-10-11-21-16/h2-5H,6-12H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKWXELSXXHQTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)N2CCC3(CC2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(1-Benzyl-2,5-dimethylpyrrole-3-carbonyl)piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7540091.png)


![Cyclopropyl-[4-(1,3,5-trimethylpyrazole-4-carbonyl)piperazin-1-yl]methanone](/img/structure/B7540117.png)


![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7540141.png)
![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-6-oxopyridazine-3-carboxamide](/img/structure/B7540155.png)

![(4-Chlorophenyl)-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7540169.png)
![3,4-dimethoxy-N-[3-(8-methyl-1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B7540176.png)

![(2-Bromophenyl)-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7540189.png)
![2-cyano-N-{[(3,4-difluorophenyl)carbamoyl]methyl}-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)prop-2-enamide](/img/structure/B7540194.png)